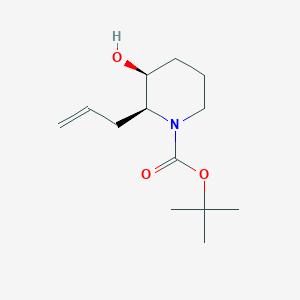
N-(4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide is a chemical compound featuring a hydrazine functional group connected to a carboxamide group through a 4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide typically starts with the selection of a phenyl hydrazine derivative. A multi-step synthesis involving protection and deprotection of functional groups, formation of key intermediates, and precise reaction conditions ensures the target molecule is obtained with high purity.
Key steps include:
Protection of the hydroxyl group: : Tetrahydro-2H-pyran (THP) protection.
Formation of the phenyl intermediate: : Using appropriate linkers.
Coupling reactions: : Utilization of amide coupling reagents under controlled conditions.
Industrial Production Methods
While laboratory synthesis focuses on small-scale production, industrial synthesis scales up these methods using optimized conditions, automated processes, and stringent quality control to ensure consistent yields. Large-scale reactors, continuous flow synthesis, and advanced purification techniques are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide can undergo various chemical reactions:
Oxidation: : Introduction of oxygen functionalities.
Reduction: : Removal of oxygen functionalities.
Substitution: : Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, KMnO4.
Reducing agents: : Sodium borohydride, LiAlH4.
Substitution reagents: : Halides, nucleophiles.
Major Products
Depending on the reactions:
Oxidation products: : Carboxylic acids, aldehydes.
Reduction products: : Amines, alcohols.
Substitution products: : Halogenated compounds, alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
N-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide finds use as a building block in the synthesis of more complex molecules.
Biology
Its structural motifs allow it to interact with biomolecules, making it valuable in biochemical studies.
Medicine
Industry
Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
This compound exerts effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its hydrazine and carboxamide groups enable it to form stable complexes, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Comparing N-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)hydrazinecarboxamide with similar compounds like hydrazinecarboxamides with different linker groups reveals its unique reactivity and application potential. Some similar compounds include:
Phenylhydrazine derivatives
Carboxamide analogs with different aryl linkers
This uniqueness stems from its ability to engage in diverse chemical reactions and its broad-spectrum scientific research applications.
Propriétés
IUPAC Name |
1-amino-3-[4-(oxan-2-yloxymethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c14-16-13(17)15-11-6-4-10(5-7-11)9-19-12-3-1-2-8-18-12/h4-7,12H,1-3,8-9,14H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTZGTXBCWPCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)NC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8079813.png)





![4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile](/img/structure/B8079849.png)




![tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8079887.png)
